molecular formula C4H5N3O3 B2855572 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 57857-37-1

6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No. B2855572
CAS RN: 57857-37-1
M. Wt: 143.102
InChI Key: OFIYORALZRISJU-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (6-MTTD) is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It is a member of the triazine family and has a molecular weight of 171.18 g/mol. 6-MTTD is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis and has been studied for its potential as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme, cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. It is also believed to interfere with the activity of the enzyme, 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators. In addition, 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been shown to inhibit the activity of the enzyme, NADPH oxidase, which is involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been shown to inhibit the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. It has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione in laboratory experiments include its low cost and ease of synthesis. It is also a versatile reagent that can be used in a variety of organic reactions. However, there are some limitations to its use in laboratory experiments, such as its instability in the presence of strong acids and bases, as well as its relatively low solubility in water.

Future Directions

The potential applications of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione are still being explored. Future research could focus on the development of new synthetic methods for the production of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione and its derivatives. In addition, further research could be conducted to explore the potential therapeutic applications of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, such as its potential as an anti-inflammatory, anti-bacterial, and anti-cancer agent. Finally, research could be conducted to explore the potential of 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione as a catalyst in organic reactions.

Synthesis Methods

6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can be synthesized by the condensation of three molecules of ethyl formate with one molecule of ethyl cyanoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 180°C for 6 hours. The product is then purified by recrystallization in ethanol and collected by filtration.

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been studied for its potential applications in the fields of chemistry and biochemistry. It has been used as a reagent in organic synthesis and has been studied for its potential as a catalyst in organic reactions. It has also been used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has also been studied for its potential as a therapeutic agent, as it has demonstrated anti-inflammatory, anti-bacterial, and anti-cancer properties in animal models.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves the reaction of 3,4-dimethoxy-2,5-dihydrofuran with hydrazine hydrate followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "3,4-dimethoxy-2,5-dihydrofuran", "hydrazine hydrate", "hydrogen peroxide" ], "Reaction": [ "Add 3,4-dimethoxy-2,5-dihydrofuran to a mixture of hydrazine hydrate and ethanol", "Heat the mixture at reflux for 4 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with ethanol and dry it", "Add the precipitate to a mixture of hydrogen peroxide and acetic acid", "Heat the mixture at reflux for 2 hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol" ] }

CAS RN

57857-37-1

Product Name

6-Methoxy-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Molecular Formula

C4H5N3O3

Molecular Weight

143.102

IUPAC Name

6-methoxy-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C4H5N3O3/c1-10-3-2(8)5-4(9)7-6-3/h1H3,(H2,5,7,8,9)

InChI Key

OFIYORALZRISJU-UHFFFAOYSA-N

SMILES

COC1=NNC(=O)NC1=O

solubility

not available

Origin of Product

United States

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